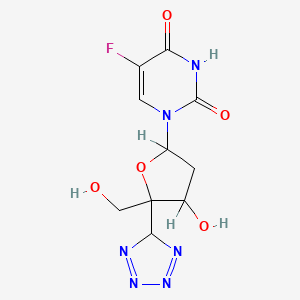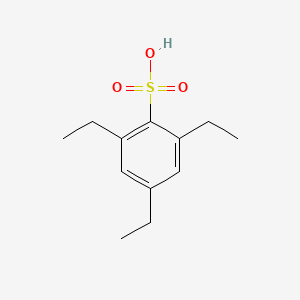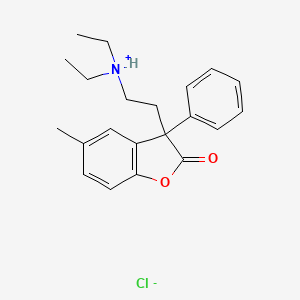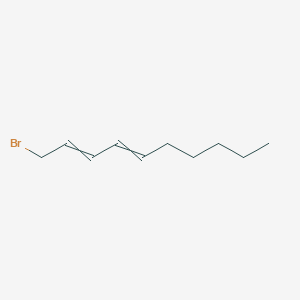
1-Bromodeca-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromodeca-2,4-diene is an organic compound characterized by a bromine atom attached to a deca-2,4-diene structure. This compound is part of the diene family, which contains two double bonds separated by a single carbon-carbon bond. The presence of the bromine atom makes it a valuable intermediate in various organic synthesis reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromodeca-2,4-diene can be synthesized through the bromination of deca-2,4-diene. This process typically involves the addition of bromine (Br2) to deca-2,4-diene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the addition and avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromodeca-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The bromine atom can participate in electrophilic addition reactions, leading to the formation of dibromo compounds.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), resulting in the formation of alcohols or ethers.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Addition: Bromine (Br2) in solvents like CCl4 or CH2Cl2.
Substitution Reactions: Nucleophiles such as OH- or RO- in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Dibromo Compounds: Formed through electrophilic addition.
Alcohols and Ethers: Formed through substitution reactions.
Epoxides and Alkanes: Formed through oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
1-Bromodeca-2,4-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromodeca-2,4-diene involves its reactivity as a diene and the presence of the bromine atom. The compound can undergo electrophilic addition, where the bromine atom acts as an electrophile, attacking the double bonds to form resonance-stabilized carbocations . These intermediates can then react with nucleophiles or undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,3-butadiene: Another brominated diene with similar reactivity but different structural properties.
1-Chlorodeca-2,4-diene: A chlorinated analogue with similar chemical behavior but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 1-Bromodeca-2,4-diene is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its bromine atom provides distinct reactivity compared to other halogenated dienes, making it valuable in synthetic chemistry .
Eigenschaften
CAS-Nummer |
63240-76-6 |
|---|---|
Molekularformel |
C10H17Br |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
1-bromodeca-2,4-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h6-9H,2-5,10H2,1H3 |
InChI-Schlüssel |
ZLTYQSNOJUUBSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



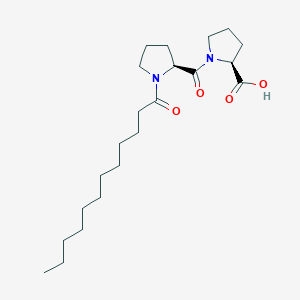
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
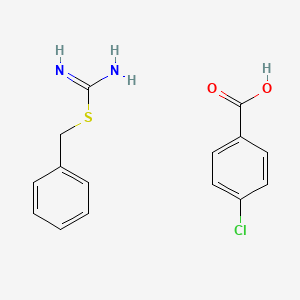
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


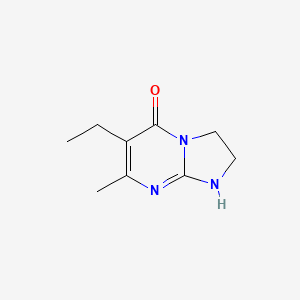
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
